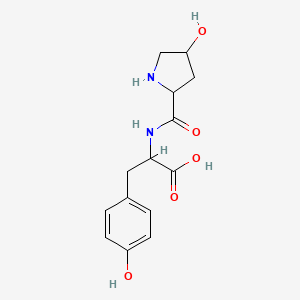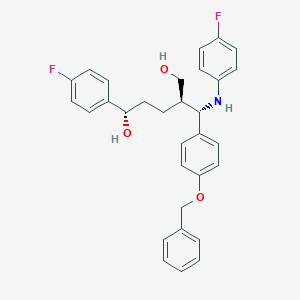
4'-O-Benzyloxy Ezetimibe Diol Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-O-Benzyloxy Ezetimibe Diol Impurity is a chemical compound with the molecular formula C31H31F2NO3 and a molecular weight of 503.58 g/mol . It is a byproduct of the synthesis of Ezetimibe, a cholesterol-lowering drug. This compound is commonly used in medical, environmental, and industrial research.
Analyse Chemischer Reaktionen
4’-O-Benzyloxy Ezetimibe Diol Impurity undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4’-O-Benzyloxy Ezetimibe Diol Impurity has several scientific research applications, including:
Chemistry: It is used in impurity profiling of Ezetimibe, helping to ensure the purity and quality of the drug.
Biology: It is used in studies related to the biological activity and metabolism of Ezetimibe and its impurities.
Industry: It is used in the production and quality control of pharmaceutical products.
Wirkmechanismus
The mechanism of action of 4’-O-Benzyloxy Ezetimibe Diol Impurity is not well-documented. as an impurity of Ezetimibe, it is likely to interact with similar molecular targets and pathways. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, leading to a decrease in the amount of cholesterol available to the liver .
Vergleich Mit ähnlichen Verbindungen
4’-O-Benzyloxy Ezetimibe Diol Impurity can be compared with other similar compounds, such as:
4’-O-Benzyloxy Ezetimibe:
Ezetimibe: The parent compound, which is used as a cholesterol-lowering drug.
The uniqueness of 4’-O-Benzyloxy Ezetimibe Diol Impurity lies in its specific structure and its role as an impurity in the synthesis of Ezetimibe.
Eigenschaften
Molekularformel |
C31H31F2NO3 |
|---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol |
InChI |
InChI=1S/C31H31F2NO3/c32-26-11-6-23(7-12-26)30(36)19-10-25(20-35)31(34-28-15-13-27(33)14-16-28)24-8-17-29(18-9-24)37-21-22-4-2-1-3-5-22/h1-9,11-18,25,30-31,34-36H,10,19-21H2/t25-,30-,31+/m0/s1 |
InChI-Schlüssel |
LTAIEYAKJGHTSQ-LGXAAPQCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CC[C@@H](C3=CC=C(C=C3)F)O)CO)NC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(C3=CC=C(C=C3)F)O)CO)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


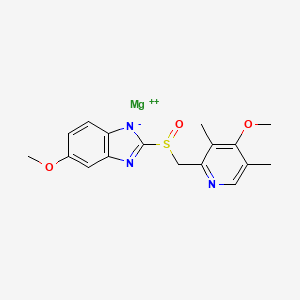

![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
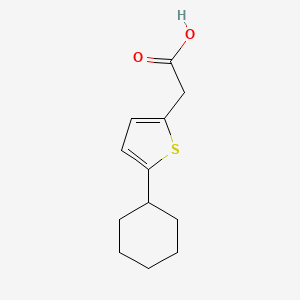
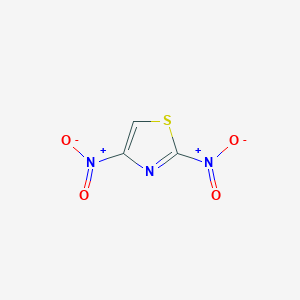
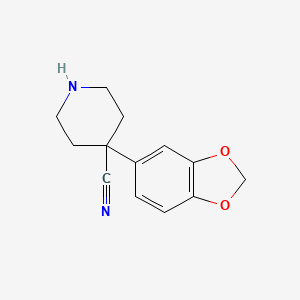
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
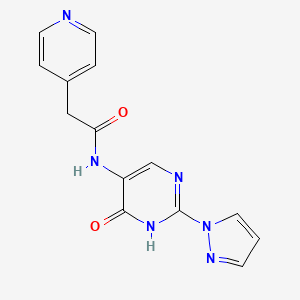
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)

